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Compound of Interest

Compound Name: Diiron nonacarbonyl!

Cat. No.: B1239563

Introduction

Diiron nonacarbonyl, Fe2(CO)s, is a pivotal organometallic compound first synthesized via a
photochemical route in 1905.[1] Its structure, featuring two iron centers bridged by three
carbonyl ligands, was an early example confirming the existence of bridging carbonyls.[1] The
compound is an orange, micaceous solid that is virtually insoluble in common solvents and
decomposes at 100 °C (373 K) before melting.[1][2] This insolubility and thermal instability
mean that spectroscopic data are almost exclusively available for the solid state, making solid-
state infrared (IR) spectroscopy a critical tool for its characterization.[1][3] This guide provides a
detailed overview of the solid-state infrared spectrum of Fe2(CO)», experimental protocols for
its measurement, and an interpretation of its key vibrational modes.

Quantitative Spectroscopic Data

The solid-state infrared spectrum of diiron nonacarbonyl is characterized by distinct
absorption bands corresponding to the stretching vibrations of its terminal and bridging
carbonyl (CO) ligands. In the C=0 stretching region (1700-2200 cm™1), three primary bands
are observed in the infrared spectrum.[1] The lower frequency band is assigned to the bridging
carbonyls, while the higher frequency bands are attributed to the terminal carbonyls.

A comprehensive assignment of the optically active vibrational modes for solid Fez(CO)s,
based on infrared and Raman data, is summarized below. The assignments are presented
using Dsh symmetry, which is a good approximation for the molecule.[1][4]
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Wavenumber . Assighment Vibrational Mode
(cm™?) Intensity (Symmetry) Description

2081 Strong E' Terminal C=0 Stretch
2039 Strong A" Terminal C=0O Stretch
1855 Strong E' Bridging C=0 Stretch
621 Medium E' Fe-C-O Bend

606 Strong A" Fe-C-O Bend

558 Medium E' Fe-C-O Bend

458 Strong A" Fe-C Stretch

422 Medium E' Fe-C Stretch

Table 1. Summary of key infrared absorption bands for solid diiron honacarbonyl. Data
compiled from multiple spectroscopic studies.[1][4]

Experimental Protocols

The acquisition of a high-quality solid-state infrared spectrum of Fez2(CO)» requires careful
attention to the synthesis of the compound and the preparation of the sample for analysis.

Synthesis of Diiron Nonacarbonyl (Fez2(CO)o9)

The original and most common method for synthesizing Fe2(CO)9 involves the photochemical
irradiation of iron pentacarbonyl (Fe(CO)s).[2]

o Reactant Preparation: A solution of iron pentacarbonyl in a suitable solvent, such as glacial
acetic acid, is prepared.[2]

o Photolysis: The solution is irradiated with ultraviolet (UV) light. This process causes the
dissociation of a CO ligand from Fe(CO)s, leading to the formation of a reactive Fe(CO)a
intermediate, which then reacts with another molecule of Fe(CO)s.

e Reaction: The overall reaction is: 2 Fe(CO)s — Fe2(CO)s + CO.[2]
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e Product Isolation: Golden-orange crystals of Fe2(CO)s precipitate from the solution due to its
poor solubility. The solid product is then isolated by filtration, washed, and dried.

Safety Note: Iron pentacarbonyl is highly toxic and volatile. All procedures should be conducted
in a well-ventilated fume hood.

Sample Preparation for Solid-State IR Spectroscopy

Due to its insolubility, Fez(CO)s cannot be analyzed in solution. The spectrum must be obtained
from a solid sample, typically prepared as a dispersion in a transparent matrix.[1][5]

o Polyethylene (PE) Disc Method:
o Finely ground Fe2(CO)s powder is thoroughly mixed with polyethylene powder.

o The mixture is placed in a die press and compressed under high pressure to form a thin,
translucent disc.[1]

o This method is particularly useful for the far-infrared region where other matrices like KBr
absorb.

e Nujol Mull Method:

[¢]

A small amount of the solid Fe2(CO)s is placed in an agate mortar.[5]
o Afew drops of Nujol (a heavy mineral oil) are added.

o The mixture is ground with a pestle until a smooth, paste-like mull is formed. This reduces
the particle size to minimize light scattering.[5]

o The mull is then spread thinly between two infrared-transparent salt plates (e.g., KBr or
Csl).[5] The plates are pressed together to create a thin film for analysis. The
characteristic C-H stretching and bending bands from the Nujol will be present in the
spectrum but typically do not interfere with the carbonyl stretching region.[5]

Spectrometer and Data Acquisition
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e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

» Measurement: The prepared sample (PE disc or salt plates) is placed in the sample holder of
the spectrometer.

» Data Collection: A background spectrum of the pure matrix (PE disc or salt plates with Nujol)
is collected first. Subsequently, the sample spectrum is recorded. The instrument's software
automatically subtracts the background spectrum to yield the spectrum of Fe2(CO)s.

o Spectral Range: For analysis of carbonyl modes, the spectrum is typically recorded from
4000 cm~1to 400 cm~1.[4]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic
analysis of solid diiron nonacarbonyl.
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Caption: Workflow for obtaining the solid-state IR spectrum of Fe2(CO)o.
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Interpretation and Significance

The infrared spectrum of Fe2(CO)9 provides direct insight into its molecular structure. The
presence of distinct bands for terminal and bridging carbonyls was early evidence for its Dsh
symmetric structure with three bridging CO ligands.[1] The lower frequency of the bridging CO
stretch (ca. 1855 cm~1) compared to the terminal stretches (ca. 2040-2080 cm™1) is a hallmark
of this bonding mode. In a bridging carbonyl, the carbon atom is bonded to two metal centers,
which weakens the C=0 bond and lowers its vibrational frequency. This phenomenon is a
classic example of how IR spectroscopy can be used to elucidate the structure of complex
molecules, particularly in organometallic chemistry.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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